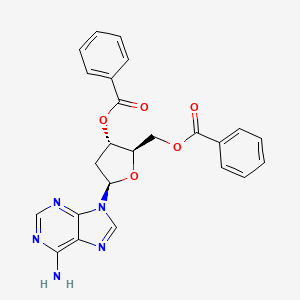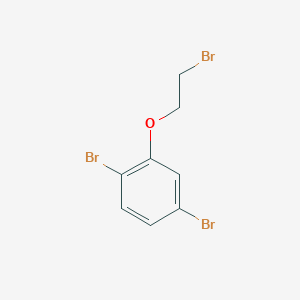
1,4-二溴-2-(2-溴乙氧基)苯
概述
描述
1,4-Dibromo-2-(2-bromoethoxy)benzene is an organic compound with the molecular formula C8H7Br3O It is a derivative of benzene, where two bromine atoms are substituted at the 1 and 4 positions, and a 2-bromoethoxy group is attached at the 2 position
科学研究应用
1,4-Dibromo-2-(2-bromoethoxy)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
Target of Action
The primary targets of 1,4-Dibromo-2-(2-bromoethoxy)benzene are currently unknown. This compound is primarily used for research and development purposes
Mode of Action
As a brominated compound, it may participate in electrophilic aromatic substitution reactions . .
Biochemical Pathways
Brominated compounds can potentially affect various biochemical pathways depending on their specific targets
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1,4-Dibromo-2-(2-bromoethoxy)benzene. Factors such as temperature, pH, and the presence of other chemicals can affect its stability and activity . .
生化分析
Biochemical Properties
1,4-Dibromo-2-(2-bromoethoxy)benzene plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to inhibit certain enzymes by binding to their active sites, thereby preventing their normal function. This interaction can lead to changes in the biochemical pathways within the cell. For example, 1,4-Dibromo-2-(2-bromoethoxy)benzene has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of various substances .
Cellular Effects
1,4-Dibromo-2-(2-bromoethoxy)benzene affects various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. The compound has been observed to induce oxidative stress in cells, leading to the activation of stress response pathways. Additionally, 1,4-Dibromo-2-(2-bromoethoxy)benzene can modulate the expression of genes involved in detoxification processes .
Molecular Mechanism
The molecular mechanism of 1,4-Dibromo-2-(2-bromoethoxy)benzene involves its interaction with biomolecules at the molecular level. The compound can bind to specific proteins and enzymes, leading to their inhibition or activation. For instance, 1,4-Dibromo-2-(2-bromoethoxy)benzene has been shown to inhibit the activity of certain kinases, which play a crucial role in cell signaling pathways. This inhibition can result in altered cellular responses and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,4-Dibromo-2-(2-bromoethoxy)benzene can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that 1,4-Dibromo-2-(2-bromoethoxy)benzene is relatively stable under standard laboratory conditions. Prolonged exposure to light and heat can lead to its degradation. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that the compound can have lasting impacts on cellular processes .
Dosage Effects in Animal Models
The effects of 1,4-Dibromo-2-(2-bromoethoxy)benzene vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function. At higher doses, it can induce toxic or adverse effects. Studies have shown that high doses of 1,4-Dibromo-2-(2-bromoethoxy)benzene can lead to liver and kidney damage in animal models. Threshold effects have also been observed, where a certain dosage level is required to elicit a significant response .
Metabolic Pathways
1,4-Dibromo-2-(2-bromoethoxy)benzene is involved in various metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism. The compound is primarily metabolized by cytochrome P450 enzymes, which convert it into more water-soluble forms for excretion. This metabolism can affect the levels of metabolites and the overall metabolic flux within the cell .
Transport and Distribution
The transport and distribution of 1,4-Dibromo-2-(2-bromoethoxy)benzene within cells and tissues are crucial for its activity. The compound can be transported across cell membranes by specific transporters and binding proteins. Once inside the cell, it can accumulate in certain compartments, affecting its localization and function. Studies have shown that 1,4-Dibromo-2-(2-bromoethoxy)benzene can be distributed to various tissues, including the liver, kidneys, and brain .
Subcellular Localization
The subcellular localization of 1,4-Dibromo-2-(2-bromoethoxy)benzene is important for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, 1,4-Dibromo-2-(2-bromoethoxy)benzene has been observed to localize in the endoplasmic reticulum, where it can interact with enzymes involved in detoxification processes .
准备方法
Synthetic Routes and Reaction Conditions
1,4-Dibromo-2-(2-bromoethoxy)benzene can be synthesized through a multi-step process. One common method involves the bromination of 1,4-dihydroxybenzene to obtain 1,4-dibromo-2,5-dihydroxybenzene. This intermediate is then reacted with 2-bromoethyl methyl ether in the presence of a base such as potassium carbonate in a solvent like N,N-dimethylformamide (DMF) at elevated temperatures (around 100°C) for several hours. The reaction mixture is then cooled, filtered, and purified using column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production methods for 1,4-dibromo-2-(2-bromoethoxy)benzene are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same bromination and etherification steps, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated purification systems can enhance efficiency and scalability.
化学反应分析
Types of Reactions
1,4-Dibromo-2-(2-bromoethoxy)benzene undergoes various chemical reactions, including:
Nucleophilic Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: Reduction of the bromine atoms can lead to the formation of debrominated products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation using palladium on carbon.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzene derivatives with various functional groups.
Oxidation: Formation of quinones or other oxidized aromatic compounds.
Reduction: Formation of debrominated benzene derivatives.
相似化合物的比较
Similar Compounds
1,4-Dibromo-2,5-dimethoxybenzene: Similar structure but with methoxy groups instead of bromoethoxy.
1,4-Dibromo-2-(2-chloroethoxy)benzene: Similar structure but with a chloroethoxy group instead of bromoethoxy.
1,4-Dibromo-2-(2-ethoxy)benzene: Similar structure but with an ethoxy group instead of bromoethoxy.
Uniqueness
1,4-Dibromo-2-(2-bromoethoxy)benzene is unique due to the presence of both bromine atoms and the bromoethoxy group, which confer distinct reactivity and potential applications. The combination of these functional groups allows for versatile chemical transformations and interactions, making it a valuable compound in various fields of research.
属性
IUPAC Name |
1,4-dibromo-2-(2-bromoethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Br3O/c9-3-4-12-8-5-6(10)1-2-7(8)11/h1-2,5H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYEXZRRSPGQVFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)OCCBr)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Br3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30467081 | |
| Record name | 1,4-dibromo-2-(2-bromoethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30467081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.85 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
377091-18-4 | |
| Record name | 1,4-dibromo-2-(2-bromoethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30467081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

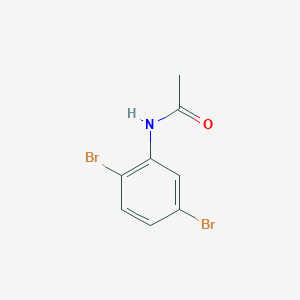
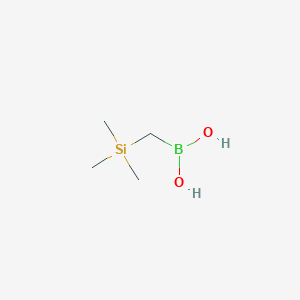
![2-Chloro-6,7-dihydro-5H-pyrrolo[3,4-B]pyridine](/img/structure/B1354139.png)
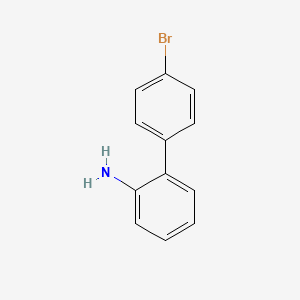
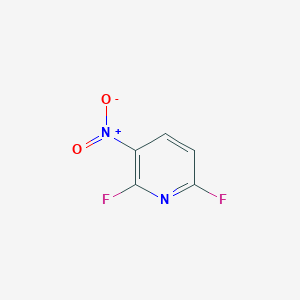
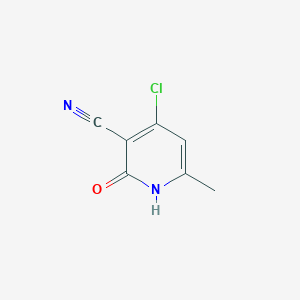

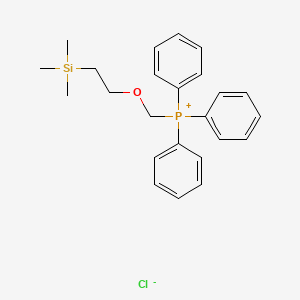
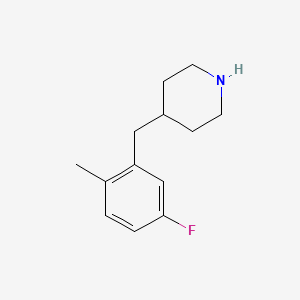
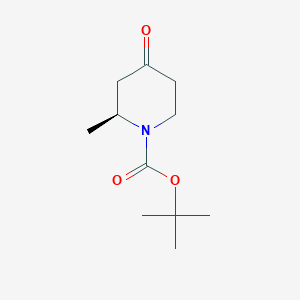

![1-(2-Fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboximidamide](/img/structure/B1354165.png)
